N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2,2-dimethylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, a trifluoromethyl group, and a hydroxyphenyl moiety, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2,2-dimethylpropanamide typically involves multiple steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a catalyst.
Attachment of the Hydroxyphenyl Moiety: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.
Final Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an activated carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups in the pyrrolo[2,3-d]pyrimidine core can be reduced to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The aromatic rings can undergo various coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Substituted derivatives with new functional groups.
Coupling Reactions: Biaryl or diaryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its structural features make it a potential candidate for binding studies with various biological targets.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its structural complexity suggests it could interact with multiple biological pathways, making it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are likely mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(methyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2,2-dimethylpropanamide
- N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(ethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2,2-dimethylpropanamide
Uniqueness
The presence of the trifluoromethyl group in N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2,2-dimethylpropanamide distinguishes it from similar compounds. This group can significantly alter the compound’s physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and making it a more potent and selective agent in various applications.
Properties
Molecular Formula |
C19H19F3N4O4 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
2,2-dimethyl-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide |
InChI |
InChI=1S/C19H19F3N4O4/c1-9-5-7-10(8-6-9)26-12-11(13(27)24-16(26)30)18(15(29)23-12,19(20,21)22)25-14(28)17(2,3)4/h5-8H,1-4H3,(H,23,29)(H,25,28)(H,24,27,30) |
InChI Key |
FHDOHDJRSJMXGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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